molecular formula H2SO4<br>H2O4S B130419 Polyglyceryl-3 caprate CAS No. 22555-09-5

Polyglyceryl-3 caprate

Cat. No. B130419
CAS RN: 22555-09-5
M. Wt: 98.08 g/mol
InChI Key: QAOWNCQODCNURD-UHFFFAOYSA-N
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Description

Polyglyceryl-3 Caprate is a vegetable-derived, PEG-free, refatting agent with excellent thickening properties for shampoos, liquid soaps, and bath oils . It is an ester of capric fatty acid with polyglycerol containing three glyceryl units . It helps to provide better and softer skin feel . It is a PEG-free, biodegradable, and water-soluble surfactant .


Molecular Structure Analysis

Polyglyceryl-3 Caprate is a polyether comprising 2 to 20 glyceryl residues, end-capped by esterification with simple carboxylic acids, such as fatty acids . The molecular formula is C19H38O8 and the molecular weight is 394.5 .


Physical And Chemical Properties Analysis

Polyglyceryl-3 Caprate is a liquid . It is slightly soluble in water . Its density is 2.2±0.1 g/cm3 and its boiling point is 330.0±11.0 °C at 760 mmHg .

Scientific Research Applications

Personal Care and Cosmetics

Polyglyceryl-3 caprate: is widely used in the personal care and cosmetics industry due to its emulsifying and surfactant properties . It facilitates the blending of water and oil-based ingredients, which is essential for creating stable and homogenous products such as creams, lotions, and shampoos. Its mild nature makes it suitable for sensitive skin, providing a comfortable and non-irritating experience. Additionally, it contributes to product texture and stability, enhancing the overall user experience by imparting a smooth and luxurious feel upon application.

Dermatological Applications

In dermatology, polyglyceryl-3 caprate is valued for its gentle cleansing properties and its ability to improve the texture of skincare formulations . It’s particularly beneficial in products designed for sensitive skin, where harsher chemicals may cause irritation. Its emollient properties also help to maintain the skin’s natural barrier, which is crucial for protecting against environmental stressors.

Pharmaceutical Formulations

Polyglyceryl-3 caprate: serves as an emulsifier and surfactant in pharmaceutical formulations . It enhances the delivery of active ingredients in topical medications by ensuring a uniform distribution within the product. Its biodegradable and PEG-free nature aligns with the increasing demand for environmentally friendly and sustainable pharmaceutical excipients.

Food Industry

Although primarily used in cosmetics, polyglyceryl-3 caprate has potential applications in the food industry as an emulsifier . It can help to stabilize food products by maintaining the mixture of ingredients that would otherwise separate, such as oil and water in dressings. Its safety as a food additive has been evaluated, ensuring that it can be consumed without adverse health effects.

Industrial Uses

In industrial settings, polyglyceryl-3 caprate can act as a surfactant and thickener . It’s used to enhance the texture and consistency of various products, ranging from cleaning agents to lubricants. Its ability to form stable emulsions is particularly valuable in products that require a uniform distribution of components.

Environmental Applications

The environmental applications of polyglyceryl-3 caprate are linked to its biodegradability and low toxicity . It can be used in eco-friendly cleaning products, reducing the environmental impact compared to traditional surfactants. Its mild antimicrobial properties also suggest potential uses in water treatment processes, where it could help to control microbial growth without harsh chemicals.

Mechanism of Action

Target of Action

Polyglyceryl-3 Caprate is primarily used as an emulsifier and surfactant in skincare and hair care formulations . It facilitates the blending of water and oil-based ingredients in products like creams, lotions, and shampoos .

Mode of Action

As an emulsifier, Polyglyceryl-3 Caprate works by reducing the surface tension between oil and water, allowing them to mix and form a stable emulsion . As a surfactant, it enhances the cleansing ability of formulations, ensuring thorough yet gentle cleansing .

Biochemical Pathways

Polyglyceryl-3 Caprate is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil . This process results in the formation of a polyglycerol ester. Typically, three glycerin molecules react with one molecule of capric acid to produce Polyglyceryl-3 Caprate .

Pharmacokinetics

The pharmacokinetics of Polyglyceryl-3 Caprate in cosmetic applications primarily involve its interaction with the skin. It is generally considered safe for cosmetic use and has a low risk of causing irritation or allergic reactions . It is well-tolerated by most individuals, including those with sensitive skin .

Result of Action

Polyglyceryl-3 Caprate contributes to product texture and stability, imparting a smooth and luxurious feel upon application . It also enhances the overall efficacy and user experience of cosmetic products . Furthermore, it exhibits an improvement in barrier function as determined by Trans Epidermal Water Loss (TEWL) .

Action Environment

The action of Polyglyceryl-3 Caprate can be influenced by environmental factors such as pH and temperature. It is generally stable under a wide range of conditions, making it suitable for use in various cosmetic formulations .

Future Directions

Polyglyceryl-3 Caprate is used in a variety of cosmetic products due to its multifunctional properties . It is expected to continue to be used in the development of new cosmetic products that do not contain mineral oil or PEG derivatives .

properties

InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWNCQODCNURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH2+]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Kitol,90%(MixtureofDiastereomers)

CAS RN

7664-93-9, 14808-79-8
Record name Sulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7664-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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